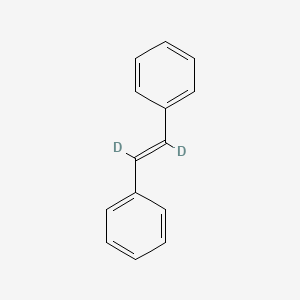

trans-Stilbene-d2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H12 |

|---|---|

Peso molecular |

182.26 g/mol |

Nombre IUPAC |

[(E)-1,2-dideuterio-2-phenylethenyl]benzene |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11D,12D |

Clave InChI |

PJANXHGTPQOBST-JGAOXNKASA-N |

SMILES isomérico |

[2H]/C(=C(/[2H])\C1=CC=CC=C1)/C2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to trans-Stilbene-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Stilbene-d2, a deuterated form of trans-stilbene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. It covers the chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and relevant spectroscopic data.

Introduction

This compound (C₁₄H₁₀D₂) is a synthetically valuable isotopologue of trans-stilbene where two hydrogen atoms on the ethylenic bridge have been replaced with deuterium. This isotopic substitution makes it a powerful tool in various scientific disciplines. In drug development, deuterium labeling can alter the pharmacokinetic profile of a molecule by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved metabolic stability and an extended half-life of a drug. Furthermore, this compound serves as an excellent internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to its distinct mass and spectral properties compared to its non-deuterated counterpart. Like its parent compound, this compound also finds applications in materials science, particularly in the manufacturing of dye lasers and optical brighteners.

Chemical and Physical Properties

The physical and chemical properties of this compound are largely similar to those of trans-stilbene, with slight variations arising from the increased mass of deuterium. The table below summarizes the key quantitative data for both compounds for easy comparison.

| Property | This compound | trans-Stilbene |

| Molecular Formula | C₁₄H₁₀D₂ | C₁₄H₁₂ |

| Molecular Weight | 182.26 g/mol | 180.25 g/mol |

| CAS Number | 5284-44-6 | 103-30-0 |

| Melting Point | Not available | 122-125 °C |

| Boiling Point | 307.0 °C at 760 mmHg | 305-307 °C at 744 mmHg |

| Isotopic Purity | ≥95 atom % D | Not applicable |

| Appearance | White to off-white solid | White crystalline solid |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available trans-stilbene. The first step involves the synthesis of diphenylacetylene, which is then subsequently reduced using a deuterium source to yield the desired deuterated product.

Step 1: Synthesis of Diphenylacetylene from trans-Stilbene

A common method for the synthesis of diphenylacetylene from trans-stilbene is through bromination of the double bond followed by a double dehydrobromination reaction.

Experimental Protocol:

-

Bromination of trans-Stilbene:

-

Dissolve trans-stilbene (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.

-

Slowly add a solution of pyridinium hydrobromide perbromide (1.1 equivalents) in the same solvent to the trans-stilbene solution with stirring.

-

Continue stirring at room temperature until the reaction is complete, which is indicated by the disappearance of the bromine color.

-

The product, meso-stilbene dibromide, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with a cold solvent (e.g., methanol) to remove impurities.

-

Dry the meso-stilbene dibromide product.

-

-

Dehydrobromination of meso-Stilbene Dibromide:

-

In a round-bottom flask, combine the dried meso-stilbene dibromide (1 equivalent) with a strong base such as potassium hydroxide (excess, e.g., 10 equivalents) in a high-boiling point solvent like ethylene glycol or triethylene glycol.

-

Heat the mixture to reflux (typically around 160-190 °C) for a specified period (e.g., 20 minutes to 1 hour) to effect the double dehydrobromination.

-

After cooling the reaction mixture, add water to precipitate the crude diphenylacetylene.

-

Collect the solid product by vacuum filtration and wash with water.

-

Purify the crude

-

An In-Depth Technical Guide to the Chemical Properties of trans-Stilbene-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Stilbene-d2, a deuterated isotopologue of trans-stilbene, serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and mechanistic studies. Its primary application lies as an internal standard for the quantification of trans-stilbene and related compounds in complex matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise and accurate measurements. This guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties are reported specifically for the d2 isotopologue, others, such as melting point and solubility, are often reported for the non-deuterated parent compound, trans-stilbene. Due to the minimal impact of deuterium substitution on these particular physical properties, the values for trans-stilbene serve as a very close approximation.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀D₂ | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| CAS Number | 5284-44-6 | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | ~123-125 °C (for trans-stilbene) | [3] |

| Boiling Point | 305-307 °C (for trans-stilbene) | [3] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene (for trans-stilbene) | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of diphenylacetylene using a deuterium source. This reaction allows for the stereospecific introduction of two deuterium atoms across the alkyne triple bond to yield the trans-alkene.

Synthetic Pathway

Caption: Synthesis of this compound from Diphenylacetylene.

Experimental Protocol: Reduction of Diphenylacetylene

Materials:

-

Diphenylacetylene

-

Sodium metal

-

Liquid ammonia

-

Deuterium oxide (D₂O)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Pentane

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense anhydrous ammonia gas into the flask.

-

Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Dissolve diphenylacetylene in anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.

-

Allow the reaction to stir for 2-3 hours.

-

Quench the reaction by the slow, dropwise addition of deuterium oxide (D₂O). The blue color will dissipate.

-

Allow the ammonia to evaporate overnight.

-

Add anhydrous diethyl ether to the residue and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane.[4] For higher purity, vacuum distillation can be employed.[4]

Spectroscopic Analysis

Spectroscopic analysis is essential for the characterization and confirmation of the synthesis of this compound. The expected spectra will be similar to that of trans-stilbene, with key differences arising from the C-D bonds.

1H NMR Spectroscopy

In the 1H NMR spectrum of this compound, the most significant difference compared to the non-deuterated compound will be the absence of the signal corresponding to the vinylic protons. The aromatic protons will appear as multiplets in the range of δ 7.2-7.6 ppm. The integration of the aromatic region should correspond to 10 protons.

13C NMR Spectroscopy

The 13C NMR spectrum of this compound is expected to show signals for the aromatic carbons. The carbons directly bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in trans-stilbene. The expected chemical shifts for the aromatic carbons are in the range of 126-137 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic C-D stretching vibrations, which are expected to appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound.[5] The characteristic out-of-plane C-H bending vibration for the trans-alkene in trans-stilbene is typically observed around 960 cm⁻¹.[3] The corresponding C-D bending vibration in this compound would be expected at a lower wavenumber.

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of this compound. The compound is volatile enough to be analyzed by GC, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio (m/z). The molecular ion peak for this compound will be observed at m/z 182, which is 2 mass units higher than that of trans-stilbene (m/z 180).

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis and purification of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is commonly performed using a UV detector, as the stilbene chromophore absorbs strongly in the UV region.

Experimental Workflow for Analysis

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is an indispensable tool for quantitative and mechanistic studies involving trans-stilbene. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and methods for its analysis and characterization. The provided information, including the structured data and experimental workflow diagrams, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While specific spectroscopic data for the deuterated compound remains elusive in the readily available literature, the provided information on its non-deuterated counterpart offers a strong basis for its identification and characterization.

References

Technical Guide: trans-Stilbene-d2 (CAS No. 5284-44-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-Stilbene-d2, a deuterated isotopologue of trans-stilbene. This document covers its fundamental properties, synthesis, analytical characterization, and key applications, particularly its role as an internal standard in quantitative analyses.

Core Properties and Specifications

This compound, with the IUPAC name [(E)-1,2-dideuterio-2-phenylethenyl]benzene, is a valuable tool in various research fields due to the kinetic isotope effect and its utility in mass spectrometry-based quantification.

| Property | Value | Reference |

| CAS Number | 5284-44-6 | [1] |

| Molecular Formula | C₁₄H₁₀D₂ | [2] |

| Molecular Weight | 182.26 g/mol | [2] |

| Appearance | Off-white crystalline solid | |

| Melting Point | 122-124 °C (for unlabeled trans-stilbene) | [3] |

| Boiling Point | 305-307 °C (for unlabeled trans-stilbene) | [3] |

| Solubility | Highly soluble in organic solvents | |

| Unlabeled CAS Number | 103-30-0 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for stilbene synthesis, with modifications to incorporate deuterium atoms. A common and effective method is the partial reduction of diphenylacetylene.

Experimental Protocol: Synthesis via Reduction of Diphenylacetylene

This protocol is based on the general principle of alkyne reduction to trans-alkenes.

Materials:

-

Diphenylacetylene

-

Deuterium gas (D₂) or a deuterium source like deuterated formic acid

-

Palladium-based catalyst (e.g., Pd on BaSO₄, Lindlar's catalyst poisoned with quinoline)

-

Anhydrous solvent (e.g., ethanol, ethyl acetate)

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve diphenylacetylene in the chosen anhydrous solvent.

-

Add the palladium-based catalyst to the solution.

-

Introduce deuterium gas at a controlled pressure or add the deuterated reducing agent dropwise.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the selective formation of the alkene without over-reduction to 1,2-diphenylethane.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Analytical Characterization

A comprehensive analytical approach is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium.

Experimental Protocol: GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 280 °C).

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Expected Results: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 182, which is two mass units higher than that of unlabeled trans-stilbene (m/z 180).[3][4] The fragmentation pattern should be consistent with the stilbene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium labels and the stereochemistry of the double bond.

| Nucleus | Expected Chemical Shifts (δ) in CDCl₃ |

| ¹H NMR | Signals corresponding to the phenyl protons. The olefinic proton signals present in unlabeled trans-stilbene (around 7.1 ppm) will be absent or significantly reduced in intensity.[5] |

| ¹³C NMR | Signals for the phenyl carbons. The olefinic carbon signals will show a characteristic triplet splitting pattern due to C-D coupling.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the vibrational modes of the molecule.

Expected Data: The IR spectrum will show characteristic C-H stretching and bending frequencies for the aromatic rings. The key difference compared to unlabeled trans-stilbene will be the presence of C-D stretching and bending vibrations at lower frequencies. The out-of-plane bending vibration for the trans C-H bond (around 960 cm⁻¹) will be shifted to a lower wavenumber for the C-D bond.[7][8]

Application: Internal Standard in Pharmacokinetic Studies

A primary application of this compound is as an internal standard for the quantification of structurally related compounds, such as resveratrol and its derivatives, in biological matrices.[9][10] Its similar chemical and physical properties to the analyte of interest, but distinct mass, make it an ideal internal standard for LC-MS based bioanalysis.

Experimental Workflow: Quantification of an Analyte in Plasma

The following diagram illustrates a typical workflow for using this compound as an internal standard in a pharmacokinetic study.

Caption: Workflow for Analyte Quantification using this compound as an Internal Standard.

Signaling Pathways and Logical Relationships

trans-Stilbene itself is a parent compound for many biologically active molecules like resveratrol, which are known to interact with various signaling pathways. While this compound is primarily used as a tracer, its unlabeled counterpart's biological interactions provide context for its application in studying related active compounds.

The photochemical isomerization of trans-stilbene to cis-stilbene is a well-studied process that can be influenced by the surrounding environment. This process is relevant in studies where samples are exposed to light.

Caption: Simplified reaction pathway for the photoisomerization of trans-stilbene.[11][12]

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific experimental conditions and safety precautions, it is essential to consult the primary literature and relevant safety data sheets.

References

- 1. trans-Stilbene-alpha,alpha'-d2 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS#:5284-44-6 | Chemsrc [chemsrc.com]

- 3. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRANS-STILBENE(103-30-0) MS [m.chemicalbook.com]

- 5. TRANS-STILBENE(103-30-0) 1H NMR spectrum [chemicalbook.com]

- 6. TRANS-STILBENE(103-30-0) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. TRANS-STILBENE(103-30-0) IR Spectrum [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Quantification of trans-2,6-difluoro-4′-N,N-dimethylaminostilbene in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of trans-Stilbene-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to trans-stilbene-d2, a deuterated isotopologue of trans-stilbene. This document details experimental protocols, presents quantitative data in a structured format, and includes mechanistic diagrams to facilitate a thorough understanding of the synthetic pathways. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development who require stable isotope-labeled compounds for various applications, including mechanistic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Introduction

This compound (1,2-dideuterio-1,2-diphenylethene) is a valuable molecule in which the two vinylic hydrogens of trans-stilbene are replaced with deuterium atoms. This isotopic substitution provides a means to track the molecule in biological systems or to probe reaction mechanisms without significantly altering its chemical properties. This guide focuses on two principal and effective methods for the synthesis of this compound: the rhodium-catalyzed deuteration of diphenylacetylene and the Wittig reaction employing deuterated starting materials.

Synthetic Methodologies

This section outlines two reliable methods for the synthesis of this compound, providing detailed experimental protocols and summarizing the expected outcomes.

Rhodium-Catalyzed Deuteration of Diphenylacetylene

The reduction of diphenylacetylene is a direct and high-yielding method for the synthesis of this compound. This approach involves the syn-addition of two deuterium atoms across the alkyne triple bond. While various catalytic systems can be employed for the hydrogenation of alkynes, achieving high stereoselectivity for the trans-isomer often requires specific catalysts and conditions. A rhodium-catalyzed hydrosilylation followed by deuterolysis of the resulting vinylsilane is a prominent strategy. A more direct approach involves the use of a rhodium catalyst with a deuterium source. One particularly effective method is the rhodium-catalyzed hydrosilylation of diphenylacetylene followed by deuterolysis, which has been reported to produce this compound in high yield.[1]

This protocol is based on established methods for the hydrosilylation of alkynes.

Materials:

-

Diphenylacetylene

-

[Rh(cod)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Deuterated silane (e.g., triethylsilane-d1, Et3SiD)

-

Deuterium oxide (D2O)

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (CH2Cl2)

-

Hexane

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Hydrosilylation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve diphenylacetylene (1.0 mmol) in anhydrous THF (5 mL). To this solution, add [Rh(cod)2]BF4 (0.02 mmol, 2 mol%) and dppe (0.02 mmol, 2 mol%). Stir the mixture at room temperature for 15 minutes. Add deuterated silane (1.2 mmol) dropwise and stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Vinylsilane: Upon completion, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the deuterated vinylsilane intermediate.

-

Deuterolysis: Dissolve the purified vinylsilane (1.0 mmol) in THF (5 mL). Add a solution of TBAF (1.2 mmol) in THF and D2O (2.0 mmol). Stir the mixture at room temperature for 4-8 hours.

-

Final Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[2][3][4][5][6] For the synthesis of this compound, this reaction can be adapted by using deuterated starting materials. Specifically, the reaction of benzaldehyde-d1 with benzyl-d1-triphenylphosphonium ylide will yield the desired product. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes.

This protocol outlines the synthesis of this compound via a Wittig reaction using deuterated precursors.

Part 1: Preparation of Benzaldehyde-d1

Benzaldehyde-d1 can be prepared by the reduction of benzoyl chloride with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD4), or by the oxidation of benzyl alcohol-d2.

Part 2: Preparation of Benzyl-d1-triphenylphosphonium Bromide

-

In a round-bottom flask, dissolve triphenylphosphine (1.1 mmol) in anhydrous toluene (10 mL).

-

Add benzyl-d1-bromide (1.0 mmol) to the solution.

-

Reflux the mixture for 24 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with cold diethyl ether and dry under vacuum.

Part 3: Wittig Reaction

Materials:

-

Benzyl-d1-triphenylphosphonium bromide (from Part 2)

-

Benzaldehyde-d1

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Ylide Formation: To a suspension of benzyl-d1-triphenylphosphonium bromide (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) or n-BuLi (1.1 mmol, solution in hexanes) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the deep red color of the ylide persists.

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of benzaldehyde-d1 (1.0 mmol) in anhydrous THF (2 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO3 solution. Extract the product with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate this compound from triphenylphosphine oxide and any cis-isomer. Further purification can be achieved by recrystallization from ethanol.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound via the two described methods.

Table 1: Reaction Yields

| Synthetic Method | Starting Material | Product | Yield (%) | Reference |

| Deuteration | Diphenylacetylene | This compound | ~96 | [1] |

| Wittig Reaction | Benzaldehyde-d1, Benzyl-d1-triphenylphosphonium bromide | This compound | 60-80 (typical) | General Wittig reaction yields |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.52 (d, J = 7.6 Hz, 4H, Ar-H), 7.37 (t, J = 7.6 Hz, 4H, Ar-H), 7.27 (t, J = 7.3 Hz, 2H, Ar-H). Note: The vinylic proton signal at ~7.1 ppm in the non-deuterated compound is absent. | Based on spectra of non-deuterated stilbene |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.2 (Ar-C), 128.7 (Ar-CH), 127.6 (Ar-CH), 126.5 (Ar-CH), 128.9 (vinylic C, broadened due to C-D coupling). | Based on spectra of non-deuterated stilbene |

| Mass Spectrometry (EI) | m/z (%): 182 (M+, 100), 181 (M-1, 20), 180 (M-2, 5), 167 (M-15, 30). | Expected fragmentation pattern |

| Isotopic Purity | >98% d2 (achievable with high purity deuterated reagents) | [7] |

Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathways for the synthesis of this compound.

Rhodium-Catalyzed Hydrosilylation of Diphenylacetylene (Chalk-Harrod Mechanism)

References

- 1. This compound | CAS#:5284-44-6 | Chemsrc [chemsrc.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. cdnisotopes.com [cdnisotopes.com]

Deuterium Labeling of trans-Stilbene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for deuterium labeling of trans-stilbene, a process of significant interest in various research fields, including neutron detection, mechanistic studies of photochemical reactions, and as internal standards in quantitative analysis.[1][2][3] This document details key experimental protocols, presents comparative quantitative data, and illustrates reaction pathways and workflows through diagrams.

Introduction to Deuterium Labeling of trans-Stilbene

Deuterium-labeled compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in scientific research.[2][3] The substitution of hydrogen with deuterium can alter the vibrational modes of molecules, which is particularly useful for spectroscopic studies and can influence reaction rates, a phenomenon known as the kinetic isotope effect.[4] In the case of trans-stilbene, deuteration has been explored for applications such as the development of organic scintillators for fast neutron spectroscopy, where the interaction of neutrons with deuterium nuclei provides superior energy resolution compared to hydrogen.[1][5][6][7]

Synthetic Methodologies for Deuterium Labeling

Several synthetic strategies can be employed to introduce deuterium atoms into the trans-stilbene scaffold. The choice of method often depends on the desired labeling pattern (aromatic vs. vinylic), the availability of deuterated starting materials, and the required scale of the synthesis. The most common methods include styrene metathesis, the Wittig reaction, the McMurry reaction, the Heck reaction, and the Perkin condensation.

Styrene Metathesis

Olefin metathesis, utilizing catalysts like the Grubbs' catalyst, provides a direct route to symmetrically deuterated trans-stilbene from deuterated styrene.[1] This method is particularly efficient for producing fully deuterated stilbene (stilbene-d12) when starting with commercially available styrene-d8.[1]

Wittig Reaction

The Wittig reaction is a versatile and widely used method for alkene synthesis, including trans-stilbene and its deuterated analogs.[8][9][10][11][12] The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. To introduce deuterium, either the ylide or the carbonyl compound, or both, can be deuterated. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often yielding a mixture of (E)- and (Z)-isomers which may require subsequent isomerization to obtain the pure trans-isomer.[11]

McMurry Reaction

The McMurry reaction is a reductive coupling of two molecules of an aldehyde or ketone to form an alkene, using a low-valent titanium reagent.[9][13][14][15][16] This method is well-suited for the synthesis of symmetrical stilbenes. By using a deuterated benzaldehyde, one can synthesize trans-stilbene with deuterium labels on the aromatic rings and/or the vinylic positions, depending on the deuteration pattern of the starting aldehyde.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10][17][18][19] For the synthesis of deuterated trans-stilbene, a deuterated aryl halide can be coupled with styrene, or a non-deuterated aryl halide can be coupled with deuterated styrene. This method offers good control over the position of the deuterium labels.

Perkin Condensation

The Perkin condensation involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to produce an α,β-unsaturated carboxylic acid.[10][20] Subsequent decarboxylation yields the stilbene. Deuterium can be introduced through the use of a deuterated aromatic aldehyde or a deuterated phenylacetic acid derivative.

Quantitative Data Summary

The following table summarizes the reported yields for various methods of synthesizing deuterated trans-stilbene. Direct comparison of deuterium incorporation levels is often limited by the available analytical data in the literature.

| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |

| Styrene Metathesis | Styrene-d8 | Stilbene-d12 | Not explicitly stated, but material was successfully synthesized and characterized. | [1] |

| Wittig Reaction | Benzyltriphenylphosphonium halide, Benzaldehyde | trans-Stilbene (E/Z mixture) | 21-75% (cis), 2-10% (trans) for a hybrid stilbene | [10] |

| McMurry Reaction | Benzaldehyde | trans-Stilbene | 24% for an asymmetric stilbene after purification | [9] |

| Heck Reaction | Aryl bromide, Styrene | trans-Stilbene | 90% for a stilbene derivative | [10] |

| Perkin Condensation | Aromatic aldehyde, Phenylacetic acid | Stilbene derivative (acrylic acid intermediate) | 47-49% | [10] |

Note: The yields reported are often for non-deuterated or derivatized stilbenes and may vary for the synthesis of specifically deuterated analogs.

Experimental Protocols

Synthesis of Stilbene-d12 via Styrene Metathesis[1]

This protocol is adapted from the synthesis of stilbene-d12 for use in neutron detectors.[1]

Materials:

-

Styrene-d8

-

Toluene

-

Grubbs' catalyst

-

Round bottom flask

-

Reflux condenser

-

Vacuum filtration apparatus

Procedure:

-

In a round bottom flask, combine styrene-d8 and toluene in a 2:1 volume ratio.

-

Add Grubbs' catalyst to the solution.

-

Reflux the mixture for 16 hours.

-

Cool the solution to -20°C to precipitate the solid product.

-

Collect the solid by vacuum filtration and wash with cold toluene.

-

Recrystallize the resulting powder from toluene to obtain pure deuterated trans-stilbene.

Characterization:

-

Melting Point: 123.8°C – 125.9°C (compared to 124.0°C – 126.1°C for non-deuterated trans-stilbene).[1]

-

¹H NMR: The spectrum confirms the stilbene structure, with the absence of splitting indicating a high degree of deuteration.[1]

-

²H NMR: The presence of four distinct peaks indicates deuterium incorporation at all possible hydrogen positions.[1]

Visualizations

Reaction Pathways

The following diagrams illustrate the core mechanisms for the synthesis of deuterated trans-stilbene.

References

- 1. osti.gov [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Deuterium Isotope Effects in the Reactions of Trans-stilbene. The Alpha ... - Norman Tunkel - Google Books [books.google.com]

- 5. researchgate.net [researchgate.net]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Characterization of deuterated stilbene: an organic scintillator for neutron spectroscopy | IDEALS [ideals.illinois.edu]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 12. juliethahn.com [juliethahn.com]

- 13. researchgate.net [researchgate.net]

- 14. McMurry reaction - Wikipedia [en.wikipedia.org]

- 15. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki-Heck coupling reaction under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Perkin reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Physical Properties of Deuterated Stilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated stilbene, particularly trans-stilbene-d₁₂, is a deuterated isotopologue of stilbene that finds significant application in various scientific fields. Its primary use is as an organic scintillator for fast neutron detection and spectroscopy, where the deuterium nuclei offer distinct advantages over protons in neutron scattering interactions.[1][2] Understanding the core physical properties of deuterated stilbene is crucial for its synthesis, purification, crystal growth, and application. This technical guide provides a comprehensive overview of the key physical characteristics of deuterated stilbene, detailed experimental protocols for their determination, and logical workflows for its characterization.

Core Physical Properties

The physical properties of trans-stilbene-d₁₂ are very similar to its non-deuterated counterpart, trans-stilbene. The substitution of hydrogen with deuterium primarily affects properties related to molecular mass and vibrational frequencies, with minor impacts on intermolecular forces.

Data Presentation

| Physical Property | Deuterated trans-Stilbene (stilbene-d₁₂) | trans-Stilbene (non-deuterated) |

| Molecular Formula | C₁₄D₁₂ | C₁₄H₁₂ |

| Molecular Weight | 192.32 g/mol [3] | 180.25 g/mol [4] |

| Melting Point | 123.8 - 125.9 °C[1] | 122 - 125 °C[4][5] |

| Boiling Point | Not explicitly reported, but expected to be very close to the non-deuterated form. | 305 - 307 °C at 760 mmHg[5][6] |

| Density | ~1.24 g/cm³[7] | 0.97 g/mL at 25 °C[6] |

| Appearance | White crystalline solid | Off-white to light yellow crystals[5][8] |

| Solubility | Soluble in organic solvents like toluene and anisole.[1] | Soluble in benzene, ether, and chloroform; slightly soluble in ethanol; insoluble in water.[9][10] |

Crystal Structure of trans-Stilbene

| Crystal System | Space Group | a | b | c | β |

| Monoclinic | P2₁/c | 12.287 Å | 5.66 Å | 15.478 Å | 112.03° |

Experimental Protocols

This section details the methodologies for determining the key physical properties of deuterated stilbene.

Synthesis of trans-Stilbene-d₁₂

A common method for the synthesis of trans-stilbene-d₁₂ is through the metathesis of deuterated styrene (styrene-d₈) using a Grubbs' catalyst.[1]

Materials:

-

Styrene-d₈

-

Anhydrous toluene

-

Grubbs' Catalyst (2nd Generation)

-

Round bottom flask

-

Standard glassware for organic synthesis and purification (e.g., column chromatography)

Procedure:

-

In a round bottom flask under an inert atmosphere, dissolve styrene-d₈ in anhydrous toluene.

-

Add a catalytic amount of Grubbs' Catalyst to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is removed, and the crude product is purified, often by column chromatography, to yield pure trans-stilbene-d₁₂.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Powdered sample of deuterated stilbene

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline deuterated stilbene.

-

Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently.[11]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.[12]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[11] A pure compound will have a sharp melting range of 1-2 °C.[12]

Density Measurement

The density of a crystalline solid can be determined using the Archimedes principle.

Materials:

-

Analytical balance with a density determination kit (or a beaker, a stand, and a fine thread)

-

A liquid in which the sample is insoluble (e.g., water with a surfactant, or a non-solvent organic liquid)

-

A crystal of deuterated stilbene

-

Thermometer

Procedure:

-

Weigh the dry crystal of deuterated stilbene in the air (m_air).

-

Suspend the crystal from a fine thread and weigh it while fully submerged in the liquid of known density (ρ_liquid) at a specific temperature (m_liquid).

-

The volume of the crystal (V_crystal) is calculated from the buoyant force: V_crystal = (m_air - m_liquid) / ρ_liquid.

-

The density of the crystal (ρ_crystal) is then calculated as: ρ_crystal = m_air / V_crystal.

Spectroscopic Characterization

¹H and ²H NMR are essential for confirming the isotopic purity and structure of deuterated stilbene.

Materials:

-

NMR spectrometer

-

High-quality NMR tubes

-

Deuterated stilbene sample

-

Appropriate non-deuterated solvent for ²H NMR (e.g., chloroform) or a deuterated solvent with a known residual peak for ¹H NMR (e.g., CDCl₃).

¹H NMR Protocol:

-

Dissolve a few milligrams of the deuterated stilbene sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

-

Acquire the ¹H NMR spectrum. The absence or significant reduction of proton signals corresponding to the stilbene protons confirms a high degree of deuteration.

²H NMR Protocol:

-

Dissolve the deuterated stilbene sample in a non-deuterated solvent (e.g., CHCl₃).[13]

-

Acquire the ²H NMR spectrum. The presence of signals in the deuterium spectrum at chemical shifts corresponding to the stilbene protons confirms the presence and location of deuterium atoms.[1]

-

The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR.[14]

FT-IR spectroscopy is used to identify the functional groups and confirm the molecular structure by observing the vibrational modes. Deuteration will cause a noticeable shift in the vibrational frequencies of C-D bonds compared to C-H bonds.

Materials:

-

FT-IR spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Potassium bromide (KBr), spectroscopic grade

-

Deuterated stilbene sample

KBr Pellet Protocol:

-

Thoroughly grind a small amount (1-2 mg) of the deuterated stilbene sample with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. The spectrum will show characteristic C-D stretching and bending vibrations at lower frequencies compared to the corresponding C-H vibrations in non-deuterated stilbene.

Mandatory Visualizations

Experimental Workflow for Physical Characterization of Deuterated Stilbene

Caption: Workflow for the synthesis and physical characterization of deuterated stilbene.

Logic Diagram for Purity Assessment of Deuterated Stilbene

Caption: Decision workflow for assessing the purity of synthesized deuterated stilbene.

References

- 1. osti.gov [osti.gov]

- 2. [2106.09535] Characterization of stilbene-d12 for neutron spectroscopy without time of flight [arxiv.org]

- 3. trans-Stilbene-D12 | C14H12 | CID 71739185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 5. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-Stilbene 96 103-30-0 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. TRANS-STILBENE | 103-30-0 [chemicalbook.com]

- 9. trans-Stilbene [chembk.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to trans-Stilbene-d2: Molecular Weight, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-stilbene-d2, a deuterated isotopologue of trans-stilbene. It covers the fundamental principles of its molecular weight determination, a detailed experimental protocol for its synthesis, and its significant applications in contemporary drug discovery and development. The strategic incorporation of deuterium into molecules like stilbene offers profound advantages in understanding metabolic pathways and improving the pharmacokinetic profiles of drug candidates.

Molecular Weight of this compound

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. In the case of isotopically labeled compounds such as this compound, the mass of the specific isotopes must be used for accurate calculation. The molecular formula for this compound is C₁₄H₁₀D₂, indicating that two hydrogen atoms in the standard trans-stilbene molecule (C₁₄H₁₂) have been replaced by deuterium atoms.

The molecular weight can be precisely calculated using the masses of the most common isotopes of carbon (¹²C), hydrogen (¹H), and the stable isotope of hydrogen, deuterium (²H or D).

| Component | Standard Atomic Weight ( g/mol ) | Isotopic Mass (amu) |

| Carbon (C) | 12.011 | ¹²C: 12.000000 |

| Hydrogen (H) | 1.008 | ¹H (Protium): 1.007825 |

| Deuterium (D) | 2.014 | ²H (Deuterium): 2.014102 |

| trans-Stilbene (C₁₄H₁₂) | 180.24 | 180.093900 |

| This compound (C₁₄H₁₀D₂) * | ~182.26 | ~182.106454 |

Note: The molecular weight of this compound is often cited as approximately 182.26 g/mol [1]. A more precise calculation based on isotopic masses yields a value around 182.106 amu. Another source provides a molecular weight of 182.25700 g/mol [2]. The exact mass can be a critical parameter in high-resolution mass spectrometry analysis.

Experimental Protocols

The synthesis of trans-stilbene and its derivatives is commonly achieved through the Wittig reaction or the Horner-Wadsworth-Emmons reaction, both of which are highly effective for forming carbon-carbon double bonds. To synthesize this compound, a deuterated precursor is required. A plausible synthetic route involves the reaction of a deuterated phosphonium ylide with benzaldehyde.

Synthesis of this compound via a Modified Wittig Reaction

This protocol outlines a general procedure for the synthesis of this compound, which can be adapted based on specific laboratory conditions and available starting materials. The key is the preparation of a deuterated benzyltriphenylphosphonium salt.

Materials:

-

Benzyl-d2-bromide (or a similarly deuterated benzyl halide)

-

Triphenylphosphine (PPh₃)

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Benzaldehyde

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Deuterated solvents for analysis (e.g., CDCl₃)

Procedure:

-

Preparation of Deuterated Benzyltriphenylphosphonium Bromide:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an appropriate anhydrous solvent.

-

Add an equimolar amount of benzyl-d2-bromide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until a precipitate (the phosphonium salt) forms. The reaction time can vary from a few hours to overnight.

-

Collect the phosphonium salt by filtration, wash it with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dry it under vacuum.

-

-

Generation of the Deuterated Ylide:

-

Suspend the dried deuterated benzyltriphenylphosphonium bromide in an anhydrous solvent (e.g., THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the suspension in an ice bath or a dry ice/acetone bath.

-

Slowly add a strong base (e.g., n-butyllithium in hexane) to the suspension with constant stirring. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).

-

-

Wittig Reaction:

-

Dissolve benzaldehyde in a minimal amount of the same anhydrous solvent and add it dropwise to the ylide solution at low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of trans- and cis-stilbene-d2.

-

The trans isomer is generally the major product and can be purified by recrystallization or column chromatography on silica gel. The lower solubility of the trans isomer often facilitates its separation.

-

Logical Workflow for the Synthesis of this compound:

References

Solubility of trans-Stilbene-d2 in Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the solubility of trans-stilbene, with a focus on its deuterated analog, trans-stilbene-d2. Due to a lack of specific experimental data for this compound, this document primarily presents comprehensive data for the non-deuterated compound as a baseline, supplemented with a discussion on the potential effects of deuteration.

Introduction

trans-Stilbene is a diarylethene, an organic compound with a central ethylene moiety substituted with a phenyl group on each carbon atom.[1] Its deuterated isotopologue, this compound, is a valuable tool in various research applications, including as a tracer and an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS. Understanding the solubility of these compounds in organic solvents is critical for their application in synthesis, purification, and formulation development. This guide summarizes the available quantitative solubility data for trans-stilbene, outlines the experimental protocols for solubility determination, and discusses the factors influencing solubility, including the potential impact of deuteration.

Quantitative Solubility Data

| Solvent | Mole Fraction Solubility (X₁) |

| n-Hexane | 0.00456 |

| n-Heptane | 0.00532 |

| n-Octane | 0.00618 |

| n-Nonane | 0.00715 |

| n-Decane | 0.00832 |

| n-Hexadecane | 0.0159 |

| Cyclohexane | 0.00588 |

| Methylcyclohexane | 0.00642 |

| 2,2,4-Trimethylpentane | 0.00295 |

| tert-Butylcyclohexane | 0.00468 |

| Benzene | 0.0623 |

| Toluene | 0.0573 |

| Chlorobenzene | 0.0521 |

| Carbon Tetrachloride | 0.0278 |

| 1,2-Dichloroethane | 0.0219 |

| Tetrahydrofuran | 0.0589 |

| 1,4-Dioxane | 0.0332 |

| Diethyl Ether | 0.0195 |

| Dibutyl Ether | 0.00793 |

| Methanol | 0.00112 |

| Ethanol | 0.00198 |

| 1-Propanol | 0.00264 |

| 2-Propanol | 0.00187 |

| 1-Butanol | 0.00351 |

| 2-Butanol | 0.00276 |

| 2-Methyl-1-propanol | 0.00251 |

| 2-Methyl-2-propanol | 0.00389 |

| 1-Octanol | 0.00698 |

Qualitative Solubility:

The Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule, including its solubility. While the principle of "like dissolves like" still governs the general solubility behavior, the following factors related to deuteration may play a role:

-

Intermolecular Interactions: Deuterium can form slightly stronger hydrogen bonds (or more accurately, deuterium bonds) than protium. In solvents where hydrogen bonding is a dominant factor in solvation, this could lead to minor differences in solubility.

-

Molar Volume: The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to a smaller molar volume for the deuterated compound, which may affect how it packs in the crystal lattice and how it is surrounded by solvent molecules.

-

Polarizability: Deuteration can have a small effect on the polarizability of a molecule, which in turn can influence its interaction with polar and nonpolar solvents.

In practice, the effect of deuteration on the solubility of a nonpolar molecule like trans-stilbene in organic solvents is expected to be minimal. However, for highly accurate work or when working near the saturation point, it is advisable to experimentally determine the solubility of this compound for the specific solvent and conditions of interest.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[6]

Materials:

-

This compound (or trans-stilbene)

-

Selected organic solvent of high purity

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25.0 ± 0.1 °C).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vial.

-

Carefully withdraw a known aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution gravimetrically or volumetrically with a suitable solvent.

-

Determine the concentration of the solute in the diluted solution using a calibrated analytical method such as HPLC-UV or GC-MS.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility.

Key Factors Influencing Solubility

Caption: Interplay of factors governing the solubility of a compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility of trans-stilbene in a wide range of organic solvents, which serves as a valuable proxy for its deuterated analog, this compound. While the effect of deuteration on solubility is generally expected to be minor for this nonpolar compound, experimental verification is recommended for applications requiring high precision. The provided experimental protocol for the shake-flask method offers a reliable approach for determining the solubility of this compound in any solvent of interest. Understanding the solubility characteristics is fundamental for the effective use of this important isotopically labeled compound in research and development.

References

trans-Stilbene-d2 safety data sheet

An In-depth Technical Guide to the Safe Handling of trans-Stilbene-d2

This guide provides comprehensive safety information for this compound, intended for researchers, scientists, and professionals in drug development. The data herein is compiled from various safety data sheets for trans-stilbene and its deuterated analogue. The safety profile of this compound is considered analogous to that of its non-deuterated counterpart, trans-stilbene.

Chemical Identification

| Identifier | Data |

| Chemical Name | trans-Stilbene-α,α'-d2 |

| Synonyms | trans-1,2-Diphenylethylene-d2, (E)-1,2-Diphenylethene-d2 |

| CAS Number | 5284-44-6 |

| Unlabeled CAS | 103-30-0 |

| Chemical Formula | C₁₄H₁₀D₂ |

| Molecular Weight | 182.26 g/mol (approx. based on D content) |

| Structure | (E)-C₆H₅CD=CDC₆H₅ |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following is a summary of its GHS classification.

Signal Word: Warning [1]

Hazard Pictograms:

Hazard Statements:

-

H411: Toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[2][3]

-

P273: Avoid release to the environment.[2]

-

P280: Wear protective gloves, protective clothing, and eye protection.[2][3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P391: Collect spillage.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of trans-stilbene, which are expected to be nearly identical for this compound.

| Property | Value |

| Physical State | Solid, white to off-white crystalline powder[3][4] |

| Melting Point | 123 - 125 °C (253 - 257 °F)[2][4] |

| Boiling Point | 305 - 307 °C (581 - 585 °F)[2][4] |

| Water Solubility | 0.29 mg/L[4] |

| Partition Coefficient (log Pow) | 4.81[4] |

| Density | 0.97 g/cm³ at 25 °C[2] |

| Odor | Odorless[3][5] |

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated; however, the data for trans-stilbene provides a strong basis for assessment.

| Toxicity Metric | Value | Species |

| Oral LD50 | 920 mg/kg[4][6] | Mouse |

| Oral LD50 | >500.1 mg/kg[2] | Not specified |

| LC50 (Toxicity to fish) | 2 mg/L (96 h)[2] | Not specified |

-

Primary Routes of Entry: Inhalation, ingestion, skin, and eyes.[4]

-

Acute Effects: Harmful if swallowed.[1][3][4] Causes serious eye irritation.[1][3][4] May cause skin irritation and respiratory tract irritation.[1][4]

-

Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[2][4]

-

Mutagenicity: Shows genotoxicity in vitro in the Histidine reversion (Ames) test.[2][4]

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

-

Eye Protection: Use safety glasses with side-shields or goggles approved under standards such as NIOSH (US) or EN 166 (EU).[2][5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][7] Gloves must be inspected before use and disposed of properly after.[2]

-

Respiratory Protection: If dust is generated, use a respirator with a dust filter.[8] Ensure adequate ventilation, such as a fume hood or other local exhaust ventilation.[4][7]

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4][7] Do not eat, drink, or smoke when using this product.[3][7] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated place at room temperature.[3][4] Keep containers tightly closed.[1][7] Protect from light, as it can undergo photochemical reactions.[3][4]

-

Deuterated Compound Specifics: To maintain isotopic purity, handle the compound under an inert atmosphere (e.g., argon or nitrogen) and use dry solvents and glassware.[9] Store in well-sealed containers, such as amber vials with septum caps, to protect from atmospheric moisture.[9]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[4] Ensure adequate ventilation. Avoid breathing dust.[4]

-

Environmental Precautions: Do not let the product enter drains.[1][4] Avoid release into the environment.[2]

-

Cleaning Methods: For spills, sweep up the solid material, avoiding dust generation.[5] A damp paper towel can be used to wipe up dust.[3] Place the material into a suitable, sealed container for disposal.[3][4] Wash the spill site after material pickup is complete.[3]

First-Aid and Emergency Procedures

The following diagram outlines the recommended first-aid procedures in case of exposure to this compound.

Caption: First-aid workflow for different exposure routes to this compound.

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[2]

-

Conditions to Avoid: Heat, dust formation, and exposure to sunlight.[3][8]

-

Incompatible Materials: Strong oxidizing agents and halogens.[3][7]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, carbon monoxide, and carbon dioxide.[3][8]

References

- 1. gustavus.edu [gustavus.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. trans-Stilbene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. durhamtech.edu [durhamtech.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Application of trans-Stilbene-d2 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-Stilbene-d2, a deuterated analogue of trans-stilbene, for its application in research and development. This document covers its commercial availability, key properties, and detailed methodologies for its use as an internal standard in various analytical techniques. Furthermore, it outlines the metabolic pathway of its non-deuterated counterpart, providing a basis for its use in metabolic studies.

Commercial Availability and Properties

This compound is a commercially available stable isotope-labeled compound offered by several chemical suppliers. It is primarily utilized as an internal standard in quantitative analytical methods due to its chemical similarity to trans-stilbene, with the key difference being its increased mass from the deuterium isotopes. This mass difference allows for its distinct detection in mass spectrometry-based analyses.[1][2]

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₀D₂ | [2][3] |

| Molecular Weight | 182.26 g/mol | [1] |

| CAS Number | 5284-44-6 | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 122-125 °C | [4] |

| Boiling Point | 305-307 °C | [5] |

| Solubility | Soluble in organic solvents like benzene and ether; insoluble in water.[5][6] | |

| Isotopic Enrichment | Typically ≥98 atom % D | - |

Application as an Internal Standard

The primary application of this compound is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility stems from the fact that its physicochemical properties are nearly identical to the non-labeled trans-stilbene, ensuring similar behavior during sample preparation, chromatography, and ionization. However, its distinct mass allows for accurate quantification by correcting for variations in sample extraction, injection volume, and instrument response.

Experimental Workflow for Quantitative Analysis

A general workflow for using this compound as an internal standard in quantitative analysis is depicted below.

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocols

2.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on the analysis of other stilbene derivatives and can be adapted for use with this compound as an internal standard.[7]

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add a known concentration of this compound solution (e.g., 50 µL of a 100 ng/mL solution in methanol).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for the specific analyte).

-

MRM Transitions: The precursor and product ions for both the analyte and this compound need to be determined by infusing standard solutions into the mass spectrometer. For this compound, the precursor ion will be [M+H]⁺ (m/z 183.1) or [M-H]⁻ (m/z 181.1). Product ions will be generated by fragmentation of the precursor ion.

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of the analyte into a blank matrix, along with a constant concentration of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for each calibrant.

-

Plot the peak area ratio against the analyte concentration to generate a linear regression curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and would require optimization for specific stilbene analytes.

-

Sample Preparation (Derivatization may be required for polar stilbenes):

-

Spike the sample with a known amount of this compound.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

-

If necessary, derivatize the analytes to increase their volatility for GC analysis (e.g., silylation).

-

Evaporate the solvent and reconstitute in a suitable solvent for GC injection (e.g., hexane or ethyl acetate).

-

-

GC-MS Instrumentation and Conditions:

-

GC System: A gas chromatograph with a capillary column.

-

Column: A non-polar or semi-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to separate the analytes.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for the analyte and this compound.

-

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This compound can be used as a quantitative NMR (qNMR) standard. The vinylic protons in trans-stilbene appear as a singlet in the ¹H NMR spectrum.[8][9] For this compound, this signal will be absent, allowing for the use of its aromatic proton signals for quantification if they do not overlap with the analyte signals.

-

Sample Preparation:

-

Accurately weigh a known amount of the sample and the this compound internal standard.

-

Dissolve both in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest).

-

-

Quantification:

-

Integrate a well-resolved signal of the analyte and a well-resolved signal of this compound.

-

Calculate the molar ratio of the analyte to the internal standard using the following equation: M_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / W_IS) * W_analyte Where:

-

M = Molarity

-

I = Integral value

-

N = Number of protons for the integrated signal

-

W = Weight

-

-

Metabolic Pathway of trans-Stilbene

Understanding the metabolism of trans-stilbene is crucial for interpreting pharmacokinetic and pharmacodynamic studies. Deuterium labeling can be used to trace the metabolic fate of the molecule. The primary metabolic transformations of trans-stilbene involve hydroxylation and subsequent methylation or conjugation.

Caption: Metabolic pathway of trans-stilbene.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines, particularly in drug development and metabolism studies. Its utility as an internal standard in LC-MS, GC-MS, and NMR allows for accurate and precise quantification of stilbene derivatives and other related compounds in complex biological matrices. The provided experimental protocols and metabolic pathway information serve as a comprehensive guide for the effective application of this compound in research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:5284-44-6 | Chemsrc [chemsrc.com]

- 3. trans-Stilbene-alpha,alpha'-d2 | LGC Standards [lgcstandards.com]

- 4. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 5. trans-Stilbene [chembk.com]

- 6. trans-Stilbene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organic chemistry - Percentage of trans-stilbene traces in cis-stilbene H NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. TRANS-STILBENE(103-30-0) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Natural Abundance of Deuterium in Stilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium and its determination within the aromatic hydrocarbon stilbene. Stilbene, with its C₁₄H₁₂ chemical structure, serves as a model compound for understanding isotopic distribution in organic molecules, a critical aspect in pharmaceutical development, metabolic tracing, and authentication of chemical compounds. This document details the established natural abundance of deuterium, outlines the primary analytical methodologies for its measurement, and provides exemplary experimental protocols.

Natural Abundance of Deuterium

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in all hydrogen-containing compounds. Its nucleus contains one proton and one neutron, in contrast to the single proton in the nucleus of the more common hydrogen isotope, protium (¹H). The natural abundance of deuterium on Earth is approximately 0.0156% of all hydrogen atoms.[1] This translates to roughly 1 deuterium atom for every 6420 hydrogen atoms.[2][3] While this global average provides a baseline, the precise deuterium content of an organic molecule like stilbene can exhibit slight variations due to isotopic fractionation during its synthesis and subsequent chemical and physical processes.

Table 1: Quantitative Data on the Natural Abundance of Deuterium and Properties of Stilbene

| Parameter | Value | Reference |

| Natural Deuterium Abundance | ||

| As a percentage of hydrogen atoms | ~0.0156% | [1][2] |

| Ratio to protium (¹H) | ~1 in 6420 | [2][3] |

| In parts per million (ppm) | ~156 ppm | [1] |

| Properties of Stilbene | ||

| Chemical Formula | C₁₄H₁₂ | [4][5][6] |

| Number of Hydrogen Atoms | 12 | [4][5][6] |

| Isomers | (E)-stilbene (trans), (Z)-stilbene (cis) | [5][7] |

Analytical Methodologies for Determining Deuterium Abundance

The determination of deuterium abundance in organic molecules at natural levels requires highly sensitive and precise analytical techniques. The two primary methods employed for this purpose are Isotope-Ratio Mass Spectrometry (IRMS) and Natural Abundance Deuterium Nuclear Magnetic Resonance (NAD NMR) Spectroscopy.

Isotope-Ratio Mass Spectrometry (IRMS)

IRMS is a powerful technique for measuring the relative abundance of isotopes with high precision. For deuterium analysis in organic compounds like stilbene, the sample is first combusted or pyrolyzed to convert the hydrogen into hydrogen gas (H₂). This gas is then introduced into the mass spectrometer, where it is ionized. The resulting ions (H₂⁺, HD⁺, and D₂⁺) are separated based on their mass-to-charge ratio by a magnetic field and detected by a multiple-collector system. The ratio of HD⁺ to H₂⁺ provides a precise measure of the deuterium abundance.

A common configuration for analyzing specific organic compounds within a complex mixture is Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS). In this setup, a gas chromatograph separates the components of a sample before they are individually converted to H₂ gas for isotopic analysis.

Natural Abundance Deuterium Nuclear Magnetic Resonance (NAD NMR) Spectroscopy